Sulfation-Dependent Microglial Immunomodulation
The native sulfated κ-carrageenan oligosaccharide mixture (KOS) dose-dependently inhibited viability and release of NO, TNF-α, and IL-10 from LPS-activated microglial cells. In direct comparison, the desulfated derivative (DSK), prepared by DMSO–methanol–pyridine treatment, exhibited significantly weaker inhibitory activity across all measured endpoints, establishing a positive correlation between sulfate group content and immunoprotective potency [1]. This finding implies that the fully sulfated Neocarrabiose-4 1,3,5-tri-O-sulphate (Na+) should outperform any partially or fully desulfated analog in microglial modulation assays.
| Evidence Dimension | Inhibition of NO, TNF-α, and IL-10 release from LPS-activated BV-2 microglial cells |
|---|---|
| Target Compound Data | KOS (native sulfated mixture containing κ-neocarrahexaose-sulfate): significant dose-dependent inhibition; specific % values reported in original publication [1] |
| Comparator Or Baseline | DSK (desulfated derivative of same KOS mixture): markedly weaker inhibition |
| Quantified Difference | Statistically significant attenuation of inhibitory activity in DSK relative to KOS (p < 0.05); exact fold-change values available in [1] |
| Conditions | BV-2 murine microglial cell line; activation with 1 μg/mL LPS; Griess assay (NO₂⁻) and ELISA (TNF-α, IL-10); dose range 50–400 μg/mL |
Why This Matters
Procurement of this defined, fully sulfated hexasaccharide ensures maximal sulfate-dependent immunomodulatory potency, avoiding the activity loss documented for desulfated preparations.
- [1] Xu, L., Yao, Z., Wu, H., Wang, F., & Zhang, S. (2012). The immune regulation of κ-carrageenan oligosaccharide and its desulfated derivatives on LPS-activated microglial cells. Neurochemistry International, 61(5), 689–696. View Source
